molecular formula C23H28O8 B13325103 KadangustinL

KadangustinL

Cat. No.: B13325103
M. Wt: 432.5 g/mol
InChI Key: RGJPPASWKJBDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KadangustinL is a lignan compound isolated from the plant Kadsura angustifolia. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadangustinL involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the dibenzylbutane skeleton, followed by specific functional group modifications to achieve the desired structure. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

KadangustinL undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups in this compound can lead to the formation of ketones or aldehydes.

Scientific Research Applications

KadangustinL has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lignan synthesis and reactivity.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of KadangustinL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines and enzymes.

    Cell Signaling: Modulating signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

KadangustinL is compared with other lignans such as:

    Kadangustin H: Another lignan from Kadsura angustifolia with similar biological activities.

    Podophyllotoxin: A well-known lignan with potent anticancer properties.

    Sesamin: A lignan found in sesame seeds with antioxidant and anti-inflammatory effects.

This compound stands out due to its unique structural features and specific biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-8,11-diol

InChI

InChI=1S/C23H28O8/c1-10-11(2)19(25)13-8-15-21(31-9-30-15)23(29-6)17(13)16-12(18(10)24)7-14(26-3)20(27-4)22(16)28-5/h7-8,10-11,18-19,24-25H,9H2,1-6H3

InChI Key

RGJPPASWKJBDTJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C3C1O)OCO4)OC)OC)OC)OC)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.